molecular formula C17H22N4O B2378796 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one CAS No. 1798519-44-4

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one

Cat. No.: B2378796
CAS No.: 1798519-44-4
M. Wt: 298.39
InChI Key: ABJNREXCNDMXBN-UHFFFAOYSA-N
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Description

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one typically involves a multi-step process. One common method involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles.

    Starting Materials: The synthesis begins with the preparation of the alkyne and azide precursors. The alkyne can be synthesized from a suitable terminal alkyne, while the azide is prepared from an appropriate halide.

    CuAAC Reaction: The alkyne and azide are then subjected to the CuAAC reaction in the presence of a copper(I) catalyst, such as copper(I) iodide, and a reducing agent like sodium ascorbate. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.

    Formation of Triazole: The CuAAC reaction results in the formation of the 1,2,3-triazole ring, which is then further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with other substituents, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones, carboxylic acids, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or arylated derivatives.

Comparison with Similar Compounds

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry and pharmaceutical development. Its ability to inhibit tubulin polymerization, induce apoptosis, and cause cell cycle arrest makes it a promising candidate for anticancer drug development. Further research and optimization of its synthetic routes and reaction conditions will enhance its applicability in various scientific fields.

Biological Activity

The compound 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N5OC_{18}H_{23}N_{5}O with a molecular weight of approximately 325.41 g/mol. The structure features a triazole ring, which is known for its biological activity, linked to a piperidine moiety and a phenylbutanone structure.

The biological activity of this compound is primarily attributed to the presence of the triazole and piperidine groups. Triazoles are known to interact with various biological targets, including enzymes and receptors. The piperidine ring often enhances lipophilicity, aiding in cellular membrane penetration.

Biological Activities

Research indicates that compounds containing triazole and piperidine structures exhibit a range of biological activities:

  • Antimicrobial Activity : Triazoles have demonstrated significant antibacterial and antifungal properties. Studies have shown that similar compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .
  • Anticancer Properties : Compounds with triazole derivatives have been investigated for their anticancer potential. For instance, derivatives have shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) .
  • Anti-inflammatory Effects : Some studies suggest that related compounds exhibit anti-inflammatory properties comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This activity is crucial for therapeutic applications in treating inflammatory diseases .

Case Studies

Several studies have examined the biological activity of compounds similar to this compound:

  • Anticancer Activity : A study evaluated a series of triazole-containing compounds against human cancer cell lines. One derivative showed an IC50 value of 6.2 µM against HCT-116 cells, indicating strong anticancer potential .
  • Antimicrobial Evaluation : In vitro tests revealed that triazole derivatives exhibited significant antibacterial activity against Mycobacterium tuberculosis with some compounds achieving over 80% inhibition compared to standard antibiotics .
  • Inflammation Studies : Research demonstrated that certain triazole derivatives significantly reduced inflammation in animal models, suggesting potential use in treating chronic inflammatory conditions .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
This compoundAnticancerHCT-1166.2
Triazole Derivative AAntibacterialStaphylococcus aureus15
Triazole Derivative BAntifungalCandida albicans12
Triazole Derivative CAnti-inflammatoryIn vivo modelN/A

Properties

IUPAC Name

2-phenyl-1-[4-(triazol-1-yl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-2-16(14-6-4-3-5-7-14)17(22)20-11-8-15(9-12-20)21-13-10-18-19-21/h3-7,10,13,15-16H,2,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJNREXCNDMXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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